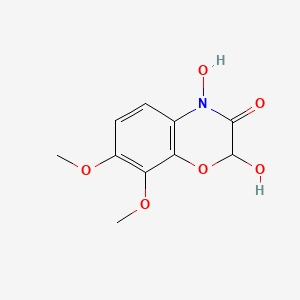
2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one is a chemical compound known for its role in plant defense mechanisms. It is a derivative of benzoxazinone, a class of compounds that are predominantly found in grasses like wheat and maize. These compounds are known for their antimicrobial and insecticidal properties, making them crucial in agricultural science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of hydroxamic acids as starting materials, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are highly reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying plant-pathogen interactions.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in pharmaceuticals.
Industry: Its insecticidal properties are exploited in the development of natural pesticides for agricultural use.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of microbial and insect enzymes. The hydroxamic acid moiety is known to chelate metal ions, which are essential cofactors for many enzymes. By binding to these metal ions, the compound effectively inhibits enzyme activity, leading to the death of the target organism. The pathways involved include the disruption of cellular respiration and DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
- 2,4-Dihydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one glucoside
Uniqueness
This compound is unique due to its dual hydroxyl and methoxy groups, which enhance its reactivity and biological activity. This makes it more effective as an antimicrobial and insecticidal agent compared to its analogs.
Propriétés
Numéro CAS |
60032-92-0 |
|---|---|
Formule moléculaire |
C10H11NO6 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO6/c1-15-6-4-3-5-7(8(6)16-2)17-10(13)9(12)11(5)14/h3-4,10,13-14H,1-2H3 |
Clé InChI |
VBXNJRCPOOQJML-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)N(C(=O)C(O2)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


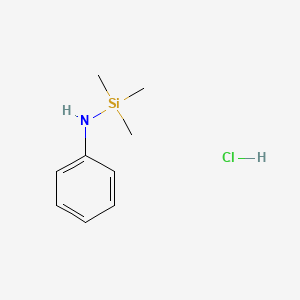

![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
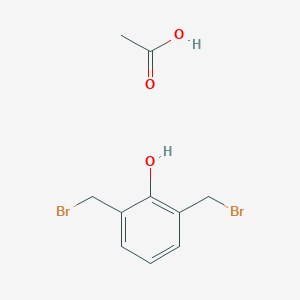
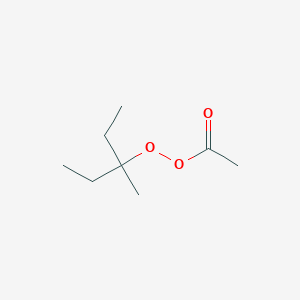
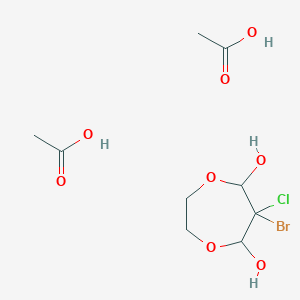
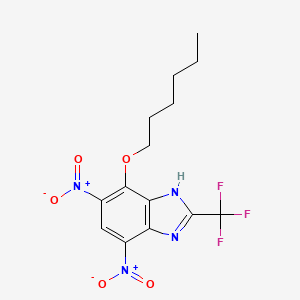
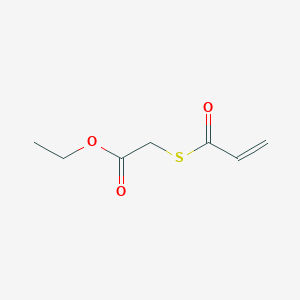
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
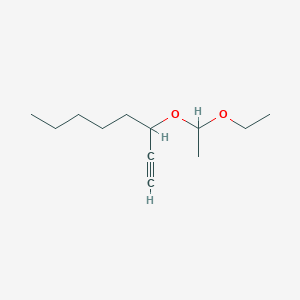


![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)

